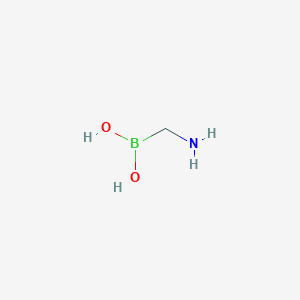

(Aminomethyl)boronic acid

Beschreibung

BenchChem offers high-quality (Aminomethyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Aminomethyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

aminomethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6BNO2/c3-1-2(4)5/h4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQHMCGMRVENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727481 | |

| Record name | (Aminomethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93361-16-1 | |

| Record name | (Aminomethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Role of aminomethylboronic acid in medicinal chemistry

The Role of Aminomethylboronic Acid in Medicinal Chemistry

Part 1: Executive Summary & Strategic Importance

The Boron Advantage: Beyond Carbon Bioisosteres

In the high-stakes landscape of medicinal chemistry, the aminomethylboronic acid scaffold (and its substituted

Its empty

Part 2: Mechanistic Pharmacology

The Transition State Mimicry Principle

The core utility of the aminomethylboronic acid motif lies in its ability to deceive hydrolase enzymes. Proteases and

-

Carbonyls vs. Boronates: A standard peptide bond is planar (

). During hydrolysis, it transiently becomes tetrahedral ( -

The Trap: The boron atom in aminomethylboronic acids is constitutively

(trigonal planar) but yearns for octet completion. Upon binding, the active site nucleophile (e.g., Serine-OH) attacks the boron, forming a tetrahedral boronate anion ( -

Energetic Penalty: Unlike the natural substrate, this adduct does not collapse to release products. It sits in the "oxyanion hole," stabilized by the same hydrogen bond network evolved to stabilize the transition state, resulting in picomolar to nanomolar affinity.

Diagram: Mechanism of Serine Protease Inhibition

The following diagram illustrates the reversible covalent capture of a serine protease by a generic

Caption: Kinetic pathway of serine protease inhibition. The formation of the stable tetrahedral boronate adduct mimics the enzymatic transition state.

Part 3: Synthetic Architecture

The Matteson Asymmetric Homologation

Synthesizing chiral

-

Chiral Director: Uses pinanediol (derived from

-pinene) to control facial selectivity. -

Chain Extension: Dichloromethyllithium (

) inserts a methylene group with high diastereoselectivity. -

Nucleophilic Displacement: The resulting

-chloro intermediate is displaced by a nitrogen nucleophile (e.g., LHMDS or azide) with inversion of configuration, locking in the desired stereochemistry.

Diagram: Matteson Homologation Workflow

Caption: Step-wise workflow of the Matteson Asymmetric Homologation for generating chiral α-aminoboronic acid precursors.

Part 4: Clinical Case Studies & Data Analysis

The transition from chemical curiosity to blockbuster drug is best exemplified by Bortezomib and Vaborbactam . These molecules showcase two distinct applications of the boron pharmacophore.

Comparative Analysis of FDA-Approved Boron Drugs

| Feature | Bortezomib (Velcade) | Vaborbactam (Vabomere) |

| Core Structure | Dipeptide | Cyclic boronic acid (Beta-lactamase inhibitor) |

| Target | 26S Proteasome (Chymotrypsin-like site) | Class A/C Serine |

| Mechanism | Reversible covalent inhibition of Thr1 residue | Reversible covalent inhibition of Ser70 residue |

| Binding Affinity ( | 0.6 nM (20S Proteasome) [1] | 69 nM (KPC-2 Carbapenemase) [2] |

| Key Residue | Leucine analog (boroLeu) | Lysine mimetic (cyclic structure) |

| Indication | Multiple Myeloma, Mantle Cell Lymphoma | Complicated UTI (w/ Meropenem) |

Structural Insights

-

Bortezomib: The "aminomethyl" core is substituted to mimic Leucine. The pyrazine-carbonyl cap protects the amine and enhances hydrogen bonding within the S2/S3 pockets.

-

Vaborbactam: While not a simple linear

-aminoboronic acid, it evolved from the same logic. Cyclization constrains the boron, reducing the entropic cost of binding and improving stability against oxidative deboronation.

Part 5: Challenges & Future Perspectives

1. Oxidative Instability (Deboronation):

Linear

-

Solution: Bulky protecting groups (e.g., pinanediol, though hard to remove) or cyclization (as seen in Vaborbactam and benzoxaboroles like Tavaborole).

2. Selectivity: The high affinity for serine hydrolases can lead to off-target inhibition of host proteases (e.g., elastase, trypsin).[3]

-

Strategy: Tuning the P1/P2 amino acid side chains to match the specific substrate specificity of the target enzyme (e.g., matching the Chymotrypsin-like specificity of the proteasome).

3. Boron Neutron Capture Therapy (BNCT):

Beyond inhibition, these scaffolds are being investigated as delivery vehicles for

References

-

Bonvini, P., et al. (2007). "Bortezomib-mediated 26S proteasome inhibition causes cell-cycle arrest and induces apoptosis in CD-30+ anaplastic large cell lymphoma." Leukemia.[4][5] Link

-

Tsivkovski, R., et al. (2020). "Biochemical Activity of Vaborbactam." Antimicrobial Agents and Chemotherapy. Link

-

Matteson, D. S. (2013). "Boronic Esters in Stereodirected Synthesis." Tetrahedron. Link

-

Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

-

Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategy."[1][6][7] MedChemComm. Link

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vaborbactam - Wikipedia [en.wikipedia.org]

- 4. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. nbinno.com [nbinno.com]

Technical Deep Dive: Mechanism of Serine Protease Inhibition by Alpha-Aminoboronic Acids

Executive Summary

This technical guide details the mechanistic action, kinetic behavior, and experimental characterization of alpha-aminoboronic acids as serine protease inhibitors. Unlike standard competitive inhibitors that rely solely on non-covalent interactions, boronic acids function as transition state analogs . They exploit the electrophilicity of the boron atom to trap the catalytic serine residue in a reversible, covalent tetrahedral adduct.[1] This mechanism, validated clinically by the proteasome inhibitor bortezomib, represents a "gold standard" in rational drug design for achieving high-affinity binding (

Mechanistic Principles: The "Atomic Trap"

The core efficacy of alpha-aminoboronic acids lies in the unique electronic structure of the boron atom. In its neutral state, boron is

The Transition State Mimicry

Serine proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate . The enzyme stabilizes this intermediate using the "oxyanion hole"—a pocket of hydrogen bond donors (typically backbone amides) that stabilizes the developing negative charge on the carbonyl oxygen.[2]

Boronic acid inhibitors mimic this geometry perfectly:

-

Attack: The catalytic Serine-OH (nucleophile) attacks the boron atom.

-

Geometry Change: The boron atom shifts from trigonal planar (

) to tetrahedral ( -

Stabilization: The resulting anionic boronate oxygen atoms form hydrogen bonds with the oxyanion hole, indistinguishable from the natural transition state.

-

The Trap: Unlike the natural peptide intermediate, the boronate adduct is stable and does not collapse to release a product, effectively locking the enzyme.

Pathway Visualization

The following diagram illustrates the conversion of the Michaelis complex into the stable tetrahedral adduct.

Caption: The reaction coordinate showing the transformation of the trigonal boronic acid into the high-affinity tetrahedral adduct stabilized by the enzyme's oxyanion hole.

Structural Dynamics & Specificity

The Role of the P1 Residue

While the boron atom provides the "warhead," the specificity of the inhibitor is dictated by the amino acid side chain at the P1 position (adjacent to the boron).

-

Chymotrypsin-like enzymes: Require large hydrophobic groups (e.g., Phenylalanine-boronic acid) at P1.

-

Trypsin-like enzymes: Require basic groups (e.g., Arginine/Lysine-boronic acid) at P1.

-

Elastase-like enzymes: Require small hydrophobic groups (e.g., Valine/Alanine-boronic acid).

The Histidine Shift

In the native hydrolytic mechanism, the catalytic Histidine (His-57 in chymotrypsin) acts as a general base to activate Serine. In boronic acid complexes, X-ray crystallography confirms that the Histidine-Aspartate interaction remains intact. The Histidine often forms a hydrogen bond with one of the boronate hydroxyls or the leaving group mimic, further stabilizing the adduct [1].

Kinetics: The Slow-Binding Phenomenon[3][4][5]

A critical error in characterizing boronic acids is treating them as simple rapid-equilibrium inhibitors. They frequently exhibit slow-binding kinetics , characterized by a two-step mechanism:

- : Initial collision complex (rapid).

- : Stable covalent tetrahedral adduct (slow formation).

Data Comparison: vs.

Researchers often report

| Parameter | Rapid Equilibrium Inhibitor | Boronic Acid (Slow-Binder) | Implication |

| Equilibrium | Instantaneous | Time-dependent (Minutes to Hours) | Pre-incubation time alters results. |

| Metric | |||

| Mechanism | Steric Blockade | Covalent Reversible | Long residence time (drug efficacy). |

Experimental Protocol: Determination of

To accurately characterize a boronic acid inhibitor, you must account for the time-dependency of inhibition. The following protocol uses the Progress Curve Method , which is superior to steady-state approximations for this class of compounds.

Reagents & Setup

-

Buffer: HEPES or Tris pH 7.4. WARNING: Avoid Borate buffers; they will compete with the inhibitor.

-

Substrate: Chromogenic/Fluorogenic peptide substrate (specific to the protease).

-

Enzyme: Purified serine protease (e.g., Thrombin, Chymotrypsin).

-

Inhibitor: Alpha-aminoboronic acid derivative (dissolved in DMSO; avoid alcohols if possible to prevent esterification).

Workflow Visualization

Caption: Workflow for determining Ki via progress curve analysis. Initiating with enzyme allows observation of the transition from initial velocity (vo) to steady-state velocity (vs).

Data Analysis (The Math)

For a slow-binding inhibitor, the product (

-

Fit each progress curve to obtain

(the apparent first-order rate constant for the transition from -

Plot

against Inhibitor concentration -

Determine kinetic constants based on the relationship:

-

If linear:

-

If hyperbolic: Indicates a two-step mechanism where saturation occurs.

-

Case Study: Bortezomib (Velcade)

Although Bortezomib targets the proteasome (an N-terminal Threonine protease), its mechanism is chemically identical to the serine protease inhibition described above [2].

-

Target: The hydroxyl group of Threonine-1 (analogous to Serine-195).

-

Selectivity: High specificity for the chymotrypsin-like site (

5 subunit) due to the P1 Phenylalanine mimic. -

Significance: It proved that boronic acids are stable enough for systemic administration, overcoming historical fears of toxicity or instability.

References

-

Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry. Link

-

Adams, J., et al. (1999). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Research. Link

-

Smoum, R., et al. (2012).[4] Boron Containing Compounds as Protease Inhibitors.[3][4][5][7][8][11][12][13] Chemical Reviews. Link

-

Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid.[4][7][8] Biochemistry. Link

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A [pubs.rsc.org]

- 11. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Structural basis to repurpose boron-based proteasome inhibitors Bortezomib and Ixazomib as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity of (2-Aminomethyl)phenylboronic Acid to Carbohydrates

Executive Summary

This guide details the physicochemical mechanisms, binding kinetics, and experimental characterization of (2-aminomethyl)phenylboronic acid (2-AMPBA) and its derivatives. While simple phenylboronic acids (PBAs) are limited by high pKa values (~8.8), preventing effective carbohydrate binding at physiological pH (7.4), the introduction of an ortho-aminomethyl group creates a "Wulff-type" intramolecular B–N interaction. This interaction stabilizes the reactive tetrahedral boronate geometry, significantly lowering the pKa (to ~5.0–6.0) and enhancing binding affinity for cis-diols (sugars) in neutral aqueous media. This mechanism is the cornerstone of modern non-enzymatic continuous glucose monitoring (CGM) and glucose-responsive insulin delivery systems.

Part 1: Mechanistic Foundations

The "pH Problem" in Boronate Binding

Standard boronic acids exist in an equilibrium between a trigonal planar (sp²) neutral form and a tetrahedral (sp³) anionic form.[1][2][3] Carbohydrates (cis-diols) bind preferentially to the tetrahedral anion .

-

Phenylboronic Acid (PBA): With a pKa of ~8.8, PBA is primarily trigonal at pH 7.4. Consequently, the concentration of the reactive tetrahedral species is negligible, resulting in poor apparent binding affinity for glucose in blood.

The Wulff-Type B–N Interaction

The (2-aminomethyl) moiety solves this by positioning a nitrogen donor atom in close proximity to the boron center.[4]

-

Intramolecular Coordination: The lone pair on the nitrogen forms a coordinate covalent bond with the empty p-orbital of the boron.

-

Tetrahedral Stabilization: This B–N bond forces the boron into a pseudo-tetrahedral geometry even at neutral pH, mimicking the anionic state required for diol condensation.

-

pKa Modulation: This interaction effectively lowers the apparent pKa of the boronic acid, making it "active" at physiological pH.

Mechanism Visualization

The following diagram illustrates the equilibrium shift facilitated by the aminomethyl group compared to standard PBA.

Caption: Comparative activation pathways. The B-N bond in 2-AMPBA pre-organizes the boron center into the reactive tetrahedral geometry, facilitating sugar binding at neutral pH.

Part 2: Comparative Binding Kinetics

The binding affinity (

Binding Affinity Data ( in )[5]

| Carbohydrate | Phenylboronic Acid (PBA) | (2-Aminomethyl)PBA | Interaction Type |

| D-Fructose | ~ 160 | ~ 1,000 - 1,500 | Tridentate/Bidentate |

| D-Sorbitol | ~ 110 | ~ 800 - 1,100 | Linear Polyol |

| D-Glucose | ~ 5 - 10 | ~ 40 - 150 | Bidentate (1,2-diol) |

| D-Galactose | ~ 15 | ~ 60 - 90 | Bidentate (cis-3,4) |

*Note: Glucose affinity can be further enhanced (

Selectivity Hierarchy

The intrinsic selectivity of (aminomethyl)boronic acids generally follows the order:

-

Causality: Fructose exists significantly in the furanose form, which presents a planar cis-diol arrangement perfectly complementary to the boronate geometry. Glucose, primarily in the pyranose form, has trans-diols or sterically hindered cis-diols, resulting in lower affinity.

Part 3: Experimental Frameworks

To quantify binding affinity, the Alizarin Red S (ARS) Displacement Assay is the industry standard. It relies on the competitive displacement of a fluorescent reporter (ARS) by the carbohydrate of interest.

Protocol: ARS Displacement Assay

Objective: Determine the Association Constant (

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4. (Strict pH control is critical).

-

Reporter: Alizarin Red S (

M stock). -

Ligand: (2-Aminomethyl)phenylboronic acid derivative.[5]

-

Analyte: D-Glucose or D-Fructose solutions.[3]

Step-by-Step Methodology:

-

Complex Formation: Mix ARS (

M) with the Boronic Acid (-

Observation: The solution color shifts from deep red to orange/yellow, and fluorescence intensity increases dramatically. This indicates the formation of the ARS-Boronate ester.

-

-

Baseline Measurement: Record the fluorescence emission spectrum (

nm, -

Titration: Aliquot the carbohydrate solution into the cuvette in stepwise increments (e.g., 0 to 50 mM).

-

Displacement: As the sugar binds to the boronic acid, it displaces the ARS.

-

Signal: Fluorescence intensity decreases (quenching) because free ARS is less fluorescent than the boronate-bound form.

-

-

Data Analysis: Plot

vs.

Experimental Workflow Diagram

Caption: Workflow for the Alizarin Red S competitive binding assay. Fluorescence quenching correlates directly to carbohydrate binding affinity.

Part 4: Applications in Drug Development

The specific binding characteristics of (aminomethyl)boronic acids drive two major pharmaceutical applications:

-

Glucose-Responsive Insulin Delivery (Smart Insulin):

-

Polymers functionalized with 2-AMPBA derivatives are used to encapsulate insulin.

-

Mechanism:[1][4][6][7][8] High glucose concentrations displace the polymer-polymer crosslinks (formed by boronate-diol interactions), causing the matrix to swell or degrade, releasing insulin in proportion to glycemia.

-

-

Continuous Glucose Monitoring (CGM):

-

Fluorescent sensors utilize the 2-AMPBA scaffold linked to fluorophores (e.g., anthracene, pyrene).

-

Mechanism:[1][4][6][7][8] Photoinduced Electron Transfer (PET) quenching is modulated by the B-N bond status. Sugar binding alters the electronic path, turning fluorescence "on" or "off" depending on the design.

-

References

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation.[9] Tetrahedron.[9]

-

Bull, S. D., et al. (2013).Boronic acid-based sensing of saccharides. Accounts of Chemical Research.

-

James, T. D., Sandanayake, K. R., & Shinkai, S. (1996).Saccharide sensing with molecular receptors based on boronic acid.

-

Sun, X., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection.[10] Journal of the American Chemical Society.

-

Hansen, J. S., et al. (2018).

Sources

- 1. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(AMINOMETHYL)PHENYL BORONIC ACID CAS#: 248274-03-5 [m.chemicalbook.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. xiamenbiotime.com [xiamenbiotime.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Lewis Acidity and pKa Architectures of Aminomethylboronic Acid Derivatives

This guide provides an in-depth technical analysis of the Lewis acidity and pKa characteristics of aminomethylboronic acid derivatives. It is designed for researchers engaged in medicinal chemistry, chemical biology, and materials science.

Executive Summary

Aminomethylboronic acids (

This guide details the physicochemical principles governing these molecules, providing validated protocols for characterizing their acidity and optimizing their stability in drug discovery campaigns.

Theoretical Framework: The N B Interaction

The defining feature of aminomethylboronic acid derivatives is the "frustrated" or "satisfied" Lewis pair relationship between the amine nitrogen and the boron atom.

The Equilibrium Landscape

In solution, these molecules exist in a pH-dependent equilibrium between three primary states. Understanding this landscape is critical for predicting reactivity.

-

Cationic Open Form (Low pH): The amine is protonated (

). The boron is trigonal planar ( -

Zwitterionic/Cyclic Form (Neutral/Physiological pH): As the pH approaches the pKa of the ammonium, the amine deprotonates. The free lone pair donates into the empty

-orbital of the boron, forming a five-membered ring (in ortho-phenyl derivatives) or a direct adduct. This renders the boron tetrahedral ( -

Anionic Open Form (High pH): In strong base, hydroxide competes with the amine for the boron center, or the N-coordinated species undergoes further ionization.

Structural Consequences[1][2]

-

Bond Lengths: The N

B dative bond typically ranges from 1.60 to 1.75 Å , significantly longer than a covalent B-N bond (~1.40 Å). -

Hybridization Shift:

NMR is the definitive diagnostic tool.-

Boron (Open):

-

Boron (Coordinated):

-

Boron (Open):

Lewis Acidity: Modulation and Measurement

The Lewis acidity of the boron center is the primary driver of biological activity (e.g., serine protease inhibition). However, the internal N

Inductive vs. Dative Effects

-

Inductive Enhancement: In the protonated state (

), the boron is more Lewis acidic than phenylboronic acid (PBA) due to the proximity of the positive charge. -

Dative Suppression: In the neutral state, the formation of the N

B bond occupies the boron's-

Implication: To bind a target enzyme (e.g., forming a bond with a catalytic serine), the enzyme must "pay the penalty" to break the internal N

B bond first.

-

Measurement Protocol: The Gutmann-Beckett Method

Standard pKa titrations are insufficient for characterizing Lewis acidity. The Gutmann-Beckett method, utilizing triethylphosphine oxide (TEPO) as a

Experimental Protocol: Gutmann-Beckett Analysis

Objective: Determine the Acceptor Number (AN) of a boronic acid derivative.

-

Preparation:

-

Prepare a solution of the boronic acid derivative (0.1 M) in dry deuterated solvent (typically

or -

Prepare a stock solution of TEPO (0.1 M) in the same solvent.

-

-

Mixing:

-

Combine the boronic acid and TEPO solutions in a 1:1 molar ratio in an NMR tube.

-

-

Acquisition:

-

Acquire a

NMR spectrum. -

Reference the shift against an external standard of pure TEPO in the same solvent (

).

-

-

Calculation:

-

Calculate the complexation shift:

. -

Derive the Acceptor Number (AN) using the Beckett formula:

[1][2] -

Interpretation: Higher AN indicates stronger Lewis acidity.[1][2] Typical arylboronic acids range AN 70–80; internally coordinated species will show significantly lower AN values (often < 40), indicating a "masked" Lewis acid.

-

pKa Architectures and Data

The "pKa" of a boronic acid usually refers to the ionization constant of water coordinated to the boron (forming the hydroxyboronate anion), not the deprotonation of a B-OH group.

The "Apparent" pKa

For aminomethylboronic acids, the observed pKa is a composite value reflecting the stability of the tetrahedral adduct.

-

Rule of Thumb: The N

B interaction stabilizes the tetrahedral form. Since the "acidic" transition is from Trigonal (neutral) -

Wulff-Type Derivatives: Ortho-aminomethylphenylboronic acids often display pKa values in the 5.5 – 7.5 range, significantly lower than phenylboronic acid (~8.8). This makes them excellent for binding diols (sugars) at physiological pH (7.4).

Comparative Data Table

| Compound Class | Structure Type | Approx. pKa (Aq) | Dominant Effect |

| Phenylboronic Acid (Ref) | 8.8 | Standard resonance stabilization. | |

| ~8.0 - 8.5* | Unstable as free base. High pKa of amine interferes. | ||

| 5.2 - 6.5 | Strong N | ||

| Benzoxaborole | Cyclic Hemiacetal | 7.2 | Ring strain and oxo-coordination lower pKa. |

| 3-Pyridylboronic acid | Heterocyclic | 4.0 (Py), 8.2 (B) | Inductive withdrawal by pyridine lowers Boron pKa. |

*Note: Aliphatic

Visualizing the Equilibrium

The following diagram illustrates the pH-dependent structural shifts and the competition between internal coordination and external solvent insertion.

Figure 1: The dynamic equilibrium of aminomethylboronic acids. The "Closed" form at physiological pH protects the boron from oxidation but reduces immediate reactivity toward targets.

Experimental Protocol: Potentiometric pKa Determination

Due to the complex kinetics of boron hydration, standard rapid titrations can yield erroneous results. A step-wise equilibrium method is required.

Materials

-

Titrator: Automatic potentiometric titrator (e.g., Mettler Toledo or Metrohm) equipped with a glass combination pH electrode.

-

Solvent: Carbonate-free water (degassed), ionic strength adjusted to 0.1 M with KCl.

-

Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

Workflow

-

Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers. Ensure slope efficiency >98%.

-

Dissolution: Dissolve the aminomethylboronic acid hydrochloride salt (approx. 0.05 mmol) in 20 mL of 0.1 M KCl.

-

Checkpoint: The starting pH should be acidic (~3-4) due to the ammonium salt.

-

-

Titration (Acid to Base): Titrate with 0.1 M KOH.

-

Crucial Step: Allow extended equilibration time (30–60 seconds) between additions. Boron coordination changes (

) are slower than simple proton transfers.

-

-

Data Analysis:

-

Plot pH vs. Volume of KOH.

-

Identify inflection points.

-

Interpretation:

-

Inflection 1: Deprotonation of excess HCl (if present).

-

Inflection 2: "Apparent pKa" representing the combined event of ammonium deprotonation and N

B bond formation/boronate formation.

-

-

-

Validation: Perform a "back-titration" (Base to Acid) with HCl. Hysteresis between the forward and backward curves indicates slow kinetics or instability (deboronation).

Applications in Drug Design

Understanding these parameters allows for the "tuning" of inhibitors.

-

Protease Inhibition: To inhibit serine proteases, the boron must form a covalent bond with the active site serine oxygen.

-

Design Strategy: If the N

B bond is too strong (low pKa), the inhibitor will not open up to react with the enzyme ( -

Optimization: Use bulky groups on the nitrogen (e.g., isopropyl, tert-butyl) to sterically weaken the N

B interaction, raising the Lewis acidity slightly to improve on-rates.

-

-

Boron Neutron Capture Therapy (BNCT): High accumulation is required. The zwitterionic nature of aminomethylboronic acids mimics natural amino acids (like glycine), allowing them to hijack amino acid transporters (LAT1) for active uptake into tumor cells.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Beckett, M. A., et al. (2007). "Lewis acidity of tris(pentafluorophenyl)borane and its adducts: A Gutmann-Beckett study." Polyhedron, 26(13), 3245-3250. Link

-

Anslyn, E. V., et al. (2006). "A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system." Journal of Organic Chemistry, 71(8), 3077–3088. Link

-

Yudin, A. K. (2015). "Amphoteric Boron-Based Molecules: New Perspectives for Chemical Synthesis." Chemical Reviews, 115(2), 773–830. Link

-

Adamczyk-Woźniak, A., et al. (2015). "Acidity of Phenylboronic Acids." Molecules, 20(12), 22084-22100. Link

Sources

The Tale of Two Isomers: A Technical Guide to the Core Differences Between Alpha- and Beta-Aminoboronic Acids

Abstract

In the landscape of modern drug discovery and chemical biology, aminoboronic acids have emerged as a pivotal class of molecules, largely due to their unique ability to act as bioisosteres of amino acids and their potent, often reversible, covalent inhibition of enzymes.[1] This guide provides an in-depth exploration of the two primary isomers, alpha- and beta-aminoboronic acids, elucidating the fundamental differences in their structure, stability, reactivity, and applications. We will delve into the synthetic strategies employed for their preparation, with a focus on the underlying principles that govern their distinct chemical behaviors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these fascinating and impactful compounds.

Introduction: The Rise of Aminoboronic Acids in Medicinal Chemistry

The journey of aminoboronic acids from chemical curiosities to blockbuster drugs is a testament to the power of rational drug design. Their structural analogy to natural amino acids, where the carboxylic acid group is replaced by a boronic acid moiety, allows them to be recognized by and interact with biological targets such as proteases.[2] The Lewis acidic nature of the boron atom is central to their mechanism of action, enabling the formation of a stable, tetrahedral adduct with nucleophilic residues, such as the catalytic serine in serine proteases, thereby mimicking the transition state of peptide bond hydrolysis.[3][4]

The approval of Bortezomib (Velcade®), an alpha-aminoboronic acid derivative, for the treatment of multiple myeloma, marked a significant milestone, validating this class of compounds as a viable therapeutic strategy.[5] This success has spurred further research into other aminoboronic acid-based inhibitors, leading to the development of drugs like Ixazomib and Vaborbactam. While alpha-aminoboronic acids have historically taken the spotlight, their beta counterparts are gaining increasing attention for their own unique properties and potential applications.[6] Understanding the nuanced differences between these two isomers is therefore critical for the strategic design of next-generation inhibitors and chemical probes.

The Core Distinction: A Matter of Proximity

The fundamental difference between alpha- and beta-aminoboronic acids lies in the relative positions of the amino and boronic acid functional groups. This seemingly simple structural variation has profound implications for their chemical and biological properties.

-

Alpha (α)-Aminoboronic Acids: The amino group and the boronic acid group are attached to the same carbon atom (the α-carbon). This arrangement directly mimics the structure of natural alpha-amino acids.

-

Beta (β)-Aminoboronic Acids: The amino group is attached to the carbon atom adjacent to the one bearing the boronic acid group (the β-carbon). This mirrors the structure of beta-amino acids.

Caption: Structural comparison of alpha- and beta-aminoboronic acids.

A Tale of Stability: The Protodeboronation Challenge

A critical aspect that differentiates alpha- and beta-aminoboronic acids is their stability, particularly their susceptibility to protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7]

Alpha-Aminoboronic Acids: These isomers are notoriously prone to protodeboronation, especially in aqueous solutions at neutral or basic pH.[2] The proximity of the electron-donating amino group to the carbon-boron bond is thought to facilitate this decomposition. However, this instability can be significantly mitigated by:

-

Protonation of the amino group: At low pH, the formation of an ammonium salt stabilizes the C-B bond.[2]

-

N-Acylation: Conversion of the amino group to an amide or carbamate provides substantial stability. This is attributed to the intramolecular coordination of the amide carbonyl oxygen to the boron atom, forming a five-membered ring that protects the C-B bond. This coordination can be observed by a characteristic upfield shift in the 11B NMR spectrum.[2]

Beta-Aminoboronic Acids: In contrast, beta-aminoboronic acids are generally more stable towards protodeboronation. The additional methylene group between the amino and boronic acid functionalities lessens the electronic influence of the amino group on the C-B bond, thereby increasing its stability. This inherent stability makes them more amenable to handling and use in various applications without the need for stringent protective measures.[7]

Synthetic Strategies: Building the Isomers

The synthesis of aminoboronic acids, particularly in an enantiomerically pure form, has been a significant area of research. Several methods have been developed, with some being applicable to both isomers.

The Matteson Homologation: A Cornerstone in Aminoboronic Acid Synthesis

The Matteson homologation is a powerful and widely used method for the stereoselective synthesis of both alpha- and beta-aminoboronic acids.[3][8] The key step involves the reaction of a chiral boronic ester (often derived from pinanediol) with a halomethyl lithium reagent, followed by nucleophilic displacement of the halide.

For α-Aminoboronic Acids: The synthesis typically starts with a boronic ester, which undergoes homologation with dichloromethyllithium to form an α-chloroboronic ester. Subsequent reaction with a nitrogen nucleophile, such as lithium hexamethyldisilazide (LiHMDS), followed by deprotection, yields the desired α-aminoboronic acid derivative.[8]

For β-Aminoboronic Acids: The synthesis can be adapted by using a different starting material or a multi-step homologation process to introduce the additional carbon atom between the amino and boronic acid groups.[8]

Caption: Generalized workflow for the Matteson Homologation.

Modern Catalytic Approaches

More recently, transition metal-catalyzed methods have emerged as powerful alternatives for the asymmetric synthesis of aminoboronic acids. These include copper-catalyzed borylation of imines and nickel-catalyzed borylalkylation of enamides, which offer high levels of stereocontrol and functional group tolerance.[9][10]

Spectroscopic Signatures: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of aminoboronic acids and for distinguishing between the alpha and beta isomers.

| Spectroscopic Feature | Alpha-Aminoboronic Acid Derivatives | Beta-Aminoboronic Acid Derivatives |

| ¹H NMR (Proton) | The proton on the α-carbon (methine proton) typically appears as a multiplet. Its chemical shift is influenced by the substituents on the nitrogen and boron atoms. | The protons on the α- and β-carbons give rise to more complex splitting patterns. The protons on the carbon adjacent to the boron atom (α-protons) are typically deshielded compared to the β-protons. |

| ¹³C NMR (Carbon) | The α-carbon signal is directly attached to both nitrogen and boron, resulting in a characteristic chemical shift. | The chemical shifts of the α- and β-carbons are distinct, with the α-carbon (attached to boron) generally appearing further downfield. |

| ¹¹B NMR (Boron) | The chemical shift of the boron atom is sensitive to its coordination state. In the trigonal form, it resonates at a lower field (~30 ppm), while in the tetracoordinate form (e.g., in N-acylated derivatives or in the presence of diols), it shifts upfield (~13-15 ppm).[2] | The ¹¹B NMR chemical shifts are also dependent on the coordination state of the boron atom and are generally in a similar range to their alpha counterparts. |

| IR (Infrared) | The IR spectrum shows characteristic absorptions for the N-H and B-O bonds. In N-acylated derivatives, the amide carbonyl stretch is a prominent feature. | Similar to the alpha isomers, with characteristic N-H and B-O stretching frequencies. The position of the N-H stretch can provide information about hydrogen bonding. |

Applications in Drug Discovery: A Tale of Two Bioisosteres

The primary application of aminoboronic acids is in the development of enzyme inhibitors. Their ability to act as transition state analogs makes them particularly effective against proteases.

Alpha-Aminoboronic Acids: Their direct structural analogy to alpha-amino acids makes them ideal candidates for inhibiting proteases that process polypeptide chains. The N-terminal amino group can be incorporated into a peptide-like sequence to achieve high specificity for the target enzyme. Bortezomib, for instance, is a dipeptide boronic acid that targets the 26S proteasome.[11]

Beta-Aminoboronic Acids: As bioisosteres of beta-amino acids, they are being explored as inhibitors of enzymes that recognize beta-amino acid-containing substrates.[10] Furthermore, their increased stability makes them attractive for applications where prolonged biological activity is desired.

Caption: Mechanism of enzyme inhibition by aminoboronic acids.

Experimental Protocols: A Practical Guide

General Protocol for the Asymmetric Synthesis of an α-Aminoboronate Ester via Copper-Catalyzed Borylation of an N-tert-Butanesulfinyl Aldimine

This protocol is adapted from established literature procedures and should be performed by trained personnel in a suitable laboratory setting.[12]

-

Preparation of the Catalyst: In a nitrogen-filled glovebox, to a vial is added Cu(I) salt (e.g., CuCl, 5 mol%) and a chiral ligand (e.g., a phosphine ligand, 5.5 mol%). Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution is added bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents). The mixture is stirred for a further 15 minutes.

-

Substrate Addition: The N-tert-butanesulfinyl aldimine (1.0 equivalent) is dissolved in anhydrous THF and added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-sulfinyl α-amino boronate ester.

-

Deprotection: The N-sulfinyl group can be removed under acidic conditions (e.g., HCl in methanol) to yield the corresponding α-aminoboronate ester hydrochloride salt.

General Protocol for the Synthesis of a β-Aminoboronic Acid Derivative via Matteson Homologation

This protocol is a generalized representation based on literature methods and requires careful execution.[8]

-

Preparation of the α-Chloroboronic Ester: A solution of a chiral pinanediol boronic ester in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of dichloromethyllithium (prepared in situ from dichloromethane and n-butyllithium) is added dropwise. The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

-

Nucleophilic Displacement with an Azide Source: The crude α-chloroboronic ester is reacted with sodium azide in a suitable solvent (e.g., DMF) to yield the corresponding α-azidoboronic ester.

-

Second Homologation: The α-azidoboronic ester is then subjected to a second Matteson homologation to introduce another carbon atom, forming a β-azido-α-chloroboronic ester.

-

Reduction and Deprotection: The azide group is reduced to an amine (e.g., using H₂, Pd/C), and the chloro group is removed. The protecting groups on the boron and nitrogen atoms are then removed under appropriate conditions to yield the final β-aminoboronic acid.

Conclusion: A Bright Future for Aminoboronic Acids

The distinction between alpha- and beta-aminoboronic acids, rooted in a simple positional isomerization, gives rise to a fascinating divergence in their chemical and biological properties. While alpha-aminoboronic acids have paved the way for boronic acids as a therapeutic class, the enhanced stability and unique structural features of beta-aminoboronic acids are opening up new avenues for drug discovery and development. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of these remarkable molecules in their quest for novel therapeutics and chemical tools.

References

-

Synthesis of biologically active boron-containing compounds. (URL: [Link])

-

Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. (URL: [Link])

-

Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines. (URL: [Link])

-

Stereoselective Synthesis of β-Aminoalkylboronic Acid Derivatives Using 1,1-Diboron Compounds. (URL: [Link])

-

Synthesis and applications of aminoboronic acids. (URL: [Link])

-

Protodeboronation. (URL: [Link])

-

Synthesis of biologically active boron-containing compounds. (URL: [Link])

-

Synthesis and Applications of β‐Aminoalkylboronic Acid Derivatives. (URL: [Link])

-

Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. (URL: [Link])

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

A solid-phase approach for the synthesis of α-aminoboronic acid peptides. (URL: [Link])

-

Techniques. (URL: [Link])

-

Boronic acid mono- and diesters of the aldopentoses. (URL: [Link])

-

An overview of the α- and β-aminoboronic acids investigated in this study. (URL: [Link])

-

Synthesis of aminoboronic acid derivatives: an update on recent advances. (URL: [Link])

-

α-Aminoboronates: recent advances in their preparation and synthetic applications. (URL: [Link])

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (URL: [Link])

-

A solid-phase approach for the synthesis of α-aminoboronic acid peptides. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides [organic-chemistry.org]

- 11. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]

Stability of Aminomethylboronic Acid Hydrochloride Salts in Solution

Executive Summary

Aminomethylboronic acid hydrochloride (and its derivatives) represents a unique class of "bifunctional" Lewis acids used extensively as protease inhibitor pharmacophores (e.g., Bortezomib precursors) and in molecular recognition sensors. Its stability is governed by the delicate interplay between the nucleophilic amine and the electrophilic boron atom. While the hydrochloride salt locks the amine in a non-reactive ammonium state (

This guide details the physicochemical stability profile of aminomethylboronic acid salts, providing actionable protocols to prevent the three primary failure modes: oxidative C–B cleavage, pH-induced rearrangements, and boroxine precipitation.

Chemical Nature & Thermodynamics

The "Amphoteric" Challenge

Aminomethylboronic acid (

-

Amine (Nucleophile):

(lower than typical alkyl amines due to the electron-withdrawing boron). -

Boronic Acid (Lewis Acid):

(transition from trigonal

In the hydrochloride salt form , the amine is protonated (

Solution Equilibria

In aqueous solution, the compound exists in a dynamic equilibrium between the linear ammonium species, the zwitterionic "W-type" conformer, and the boronate anion.

Stability Profile & Degradation Mechanisms

Oxidative Deboronation (Primary Failure Mode)

The Carbon-Boron (C–B) bond is thermodynamically unstable toward oxidation. In the presence of Reactive Oxygen Species (ROS), trace peroxides, or even dissolved atmospheric oxygen over time, the C–B bond cleaves to form an alcohol.

-

Mechanism: Insertion of oxygen into the C–B bond, followed by hydrolysis.

-

Risk Factor: High at pH > 8 . The tetrahedral boronate anion is significantly more susceptible to oxidation than the trigonal boronic acid.

-

Product: Aminomethanol (which spontaneously decomposes to formaldehyde and ammonia) or the corresponding phenol for aryl derivatives.

Protodeboronation

Protodeboronation is the hydrolysis of the C–B bond by water or acid, replacing the boron moiety with a proton.

-

Aliphatic (

-amino): Generally resistant to acid-catalyzed deboronation due to the protonated amine ( -

Aromatic (Phenyl): Susceptible to base-catalyzed protodeboronation via the boronate anion intermediate.

1,2-Migration (Specific to -Halo/Amino)

For

Boroxine Formation (Concentration Dependent)

In solid state or non-polar solvents, boronic acids dehydrate to form cyclic trimers called boroxines .

-

In Water: The equilibrium heavily favors the monomeric acid . Boroxines are unstable in aqueous media and will hydrolyze back to the monomer.

-

Implication: Analytical discrepancies (e.g., melting point depression) often arise from partial boroxine formation in the solid sample, not actual degradation.

Experimental Protocols

Storage and Handling

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long-term) | Slows kinetic rate of oxidation and deboronation. |

| Atmosphere | Argon/Nitrogen | Prevents atmospheric oxidation of the C–B bond. |

| Container | Tightly sealed, Desiccated | Compound is hygroscopic; water promotes hydrolysis. |

| Light | Amber vials | Protects against photo-induced radical generation (minor risk). |

Solubilization Strategy

DO NOT dissolve directly in neutral water or basic buffer (PBS) for stock solutions.

Correct Protocol:

-

Solvent: 0.1 M HCl or dilute acetic acid.

-

Mechanism: Maintains the amine in the protonated ammonium state (

), preventing B–N coordination and oxidation. -

Usage: Neutralize immediately prior to use in the biological assay.

Buffer Incompatibilities

Boronic acids form reversible covalent esters with 1,2-diols and 1,3-diols .

-

Avoid: Tris buffer, sugars (Glucose, Fructose), Tartrate, Catechols.

-

Use: Phosphate, HEPES, MOPS, or Acetate buffers.

-

Why? Diol-containing buffers (like Tris) will complex with the boron, shifting the pKa and potentially altering biological activity or solubility.

Analytical Validation

NMR Spectroscopy (Gold Standard)

Standard HPLC is often insufficient due to the lack of chromophores (for aliphatic analogs) and the polarity of the salt.

-

NMR: The definitive method to determine coordination state.

-

~30 ppm: Trigonal

-

~10-15 ppm: Tetrahedral

-

~30 ppm: Trigonal

-

NMR: Monitor the

Degradation Pathway Diagram

[1][2][3][4]

References

-

Hall, D. G. (Ed.). (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategies. MedChemComm, 1(3), 183-198.

-

Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (Detailed mechanisms of alpha-halo/amino migration).

-

Cox, P. A., et al. (2017). Quantitative In Silico Prediction of the Rate of Protodeboronation. Journal of the American Chemical Society, 139(37), 13156–13164.

-

Adamczyk-Woźniak, A., et al. (2015). Equilibrium Solubility Determination and Correlation of Boronic Acids. Journal of Solution Chemistry.

Sources

The Fifth Element in Precision Oncology: Applications of Boron-Containing Amino Acid Analogs in Drug Discovery

Introduction: Breaking the Carbon Dogma

For decades, the pharmaceutical industry relied almost exclusively on the "big four" elements—carbon, hydrogen, nitrogen, and oxygen—to build drug scaffolds. Boron, often referred to as the "fifth element" in drug design, was historically sidelined due to perceived synthetic challenges and unfounded toxicity concerns. However, the unique electronic structure of boron—specifically its vacant p-orbital—grants it exceptional Lewis acidity. This allows boron-containing compounds to form reversible covalent bonds with biological nucleophiles (such as the hydroxyl groups of serine or threonine residues) under physiological conditions [5].

When we integrate boron into amino acid scaffolds, we create powerful transition-state analogs and targeted delivery vehicles. These boron-containing amino acid analogs (BCAAs) exploit the altered metabolic dependencies of cancer cells, opening entirely new therapeutic windows in precision oncology, enzyme inhibition, and Boron Neutron Capture Therapy (BNCT) [2].

Mechanistic Rationales: The "Why" Behind Boron

As an application scientist, I evaluate drug candidates based on their mechanistic logic. Boron-based amino acids succeed because they operate on two primary biochemical axes:

A. Reversible Covalent Enzyme Inhibition

Unlike traditional carbon-based competitive inhibitors, boronic acid derivatives act as "smart" warheads. For example, in the treatment of multiple myeloma, the dipeptide boronic acid analog Bortezomib targets the 26S proteasome. The electron-deficient boron atom forms a stable, tetrahedral borate complex specifically with the catalytic N-terminal threonine residue of the proteasome’s β5 subunit [2, 6]. This reversible covalent interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of misfolded proteins and subsequent apoptosis in rapidly dividing cancer cells.

Fig 1: Mechanism of reversible covalent proteasome inhibition by boronic acid analogs.

B. Hijacking Amino Acid Transporters for BNCT

Cancer cells exhibit the "Warburg effect" and a hyperactive metabolism, requiring massive influxes of amino acids. To meet this demand, aggressive tumors (like glioblastoma and melanoma) heavily overexpress the L-type amino acid transporter 1 (LAT1) [3].

By designing boronated amino acids (such as L-BPA, or 4-borono-L-phenylalanine), we can hijack LAT1 to actively pump boron into the intracellular space of the tumor [4]. This is the foundational mechanism for Boron Neutron Capture Therapy (BNCT) . Once the ^10^B-enriched amino acid accumulates inside the cell, the tumor is irradiated with low-energy thermal neutrons. The ^10^B atom captures a neutron, triggering a localized nuclear fission reaction that releases an alpha particle and a lithium-7 ion. Because these high-linear-energy-transfer (LET) particles have a path length of only 4–9 µm (roughly the diameter of a single cell), they obliterate the cancer cell's DNA while completely sparing adjacent healthy tissue [1].

Fig 2: BNCT pathway utilizing LAT1-mediated active transport of boronated amino acids.

Clinical Successes and the Development Pipeline

The translation of boron chemistry from the bench to the clinic has yielded several FDA-approved therapies and highly promising preclinical candidates. The table below summarizes the quantitative and qualitative landscape of these drugs.

Table 1: FDA-Approved Boron Therapeutics and Key BNCT Agents

| Compound | Structural Class | Primary Target / Mechanism | Clinical Indication | Status / T:N Ratio* |

| Bortezomib | Dipeptide boronic acid | 26S Proteasome (β5 subunit) | Multiple Myeloma | FDA Approved (2003) |

| Ixazomib | Peptide boronic acid | 26S Proteasome | Multiple Myeloma | FDA Approved (2015) |

| Vaborbactam | Cyclic boronic acid | Serine β-lactamase inhibitor | Bacterial Infections | FDA Approved (2017) |

| L-BPA | Boronated amino acid | LAT1 Transporter (BNCT) | Glioblastoma, Melanoma | Clinical Use / T:N ~3:1 |

| TDP-747 | Novel amino acid analog | LAT1 Transporter (BNCT) | Solid Tumors | Preclinical / T:N ~13:1 |

| BSH | Polyhedral borane | Passive accumulation (BNCT) | Malignant Gliomas | Clinical Use / T:N < 2:1 |

*T:N Ratio = Tumor-to-Normal cell boron concentration ratio. A minimum of 3:1 is required for successful BNCT [1].

Experimental Methodologies: Self-Validating Protocols

In my experience optimizing drug discovery pipelines, the biggest pitfall with novel boronated amino acids is differentiating between active target engagement (e.g., LAT1 transport) and passive, non-specific membrane diffusion. Every protocol must be a self-validating system. Below are two core workflows we use to validate BCAAs.

Protocol A: Evaluating LAT1-Mediated Cellular Uptake

Objective: Quantify intracellular boron accumulation and prove LAT1 dependence. Causality: We employ competitive inhibition using a known LAT1-specific substrate (BCH). If the novel boronated analog is truly utilizing LAT1, the presence of BCH will competitively block its uptake, validating the transport mechanism.

Step-by-Step Methodology:

-

Cell Preparation: Seed LAT1-overexpressing cells (e.g., U87 glioblastoma) in 6-well plates at

cells/well. Incubate at 37°C overnight to allow adherence. -

Metabolic Starvation: Wash the cells twice with Na

-free Hank's Balanced Salt Solution (HBSS). Incubate in amino acid-free HBSS for 30 minutes to deplete intracellular amino acid pools, synchronizing the transporters. -

Competitive Treatment:

-

Group 1 (Control): Add the novel boron-containing amino acid analog (1 mM).

-

Group 2 (Inhibition): Add the novel analog (1 mM) concurrently with 5 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

-

-

Incubation & Lysis: Incubate for exactly 2 hours at 37°C. Terminate transport by washing cells 3x with ice-cold PBS. Lyse the cells using 0.1 M HNO

(nitric acid) to extract all intracellular boron. -

Quantification: Analyze the lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) tuned to the ^10^B isotope. Normalize the boron mass to the total protein concentration (determined via BCA assay).

-

Validation Check: A statistically significant decrease (>70%) in intracellular ^10^B in Group 2 confirms that the drug is actively transported via LAT1 rather than passively diffusing.

Protocol B: Assessing Oxidative Stability via Time-Dependent H NMR

Objective: Ensure the boronic acid moiety does not prematurely degrade under physiological oxidative stress. Causality: Boronic acids are susceptible to oxidative deboronation by reactive oxygen species (ROS) prevalent in tumor microenvironments. Monitoring the structural integrity via NMR provides essential kinetic data to predict in vivo half-life.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the purified boronated amino acid (5 mM) in deuterated phosphate-buffered saline (d-PBS, pH 7.4).

-

Oxidation Trigger: Introduce H

O -

Kinetic NMR Acquisition: Place the sample in the NMR spectrometer at a controlled 37°C. Acquire

H NMR spectra immediately ( -

Data Analysis: Track the integration of the alpha-proton signals of the intact boronated amino acid against the emerging signals of the deboronated byproduct (e.g., the phenol derivative).

-

Validation Check: Calculate the oxidative half-life (

). Compounds exhibiting a

Conclusion

The integration of boron into amino acid analogs has shattered historical constraints in medicinal chemistry. By leveraging boron's unique Lewis acidity and geometric properties, we can design drugs that form reversible covalent bonds with previously "undruggable" targets, or exploit tumor-specific transporters like LAT1 for precision radiotherapy via BNCT. As application scientists, our mandate is to continue rigorously validating these compounds through targeted, mechanistically sound assays, ensuring that the "fifth element" reaches its full clinical potential.

References

1.1 - MDPI 2.2 - PMC 3.3 - Semantic Scholar 4.4 - PMC - NIH 5.5 - ConnectSci 6.6 - ScienceOpen

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. scienceopen.com [scienceopen.com]

Transition State Mimicry: The Engineering of Aminomethylboronic Acid Scaffolds

Topic: Transition State Mimics Using Aminomethylboronic Acid Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The inhibition of hydrolytic enzymes—specifically serine proteases and

Mechanistic Basis: The Boron Advantage

The efficacy of aminomethylboronic acids lies in their atomic geometry. In its resting state, the neutral boronic acid is trigonal planar (

1.1 The Tetrahedral Trap

When an AMBA inhibitor enters the active site of a serine hydrolase (e.g., a KPC-2

-

Mimicry: This adduct is isoelectronic and isostructural with the tetrahedral transition state of the natural substrate's hydrolytic pathway.

-

Energetics: The enzyme binds this "transition state" much more tightly than the ground state substrate, leading to inhibition constants (

) often in the nanomolar or sub-nanomolar range. -

Reversibility: Unlike acyl-enzyme intermediates formed by suicide inhibitors (e.g., clavulanic acid), the boron-serine bond is reversible. This reduces the risk of permanent off-target haptenization, although the residence time can be tuned to be effectively irreversible on biological timescales.

1.2 Visualization: Mechanism of Action

The following diagram illustrates the conversion of the planar boronic acid to the tetrahedral inhibitor complex within the active site.

Figure 1: Mechanism of Action. The catalytic serine attacks the

Structural Classes: From Linear to Cyclic

The "aminomethyl" motif (

| Feature | Linear | Cyclic Boronates (e.g., Vaborbactam) |

| Structure | Flexible acyclic chain ( | Boron incorporated into a ring system |

| Entropy | High entropic penalty upon binding | Pre-organized conformation (Low entropy cost) |

| Selectivity | Lower (often hits multiple proteases) | High (constrained to specific active sites) |

| Stability | Prone to deborylation or oxidation | Enhanced hydrolytic stability |

| Example | Bortezomib (Peptide mimic) | Vaborbactam (Cyclic urea mimic) |

Key Insight: Early linear analogs (e.g., phenylacetamidomethaneboronic acid) were potent but unstable. Modern drug design favors cyclic boronates , where the boron and the nitrogen are connected via a rigid ring, locking the pharmacophore in the bioactive conformation.

Synthetic Methodologies: The Matteson Homologation[5][6][7][8]

Synthesizing chiral

3.1 Protocol: Synthesis of Chiral

-Aminoboronic Esters

Objective: Synthesis of a chiral

-

Substrate Preparation: Begin with a pinanediol boronic ester (

). -

Homologation (The Insertion):

-

Treat with

(generated in situ from -

Mechanism: The dichloromethyl anion adds to the boron to form a borate complex.[1] Upon warming (or addition of

), a 1,2-migration occurs, displacing one chloride ion with inversion of stereochemistry. -

Result: An

-chloro boronic ester.

-

-

Nucleophilic Displacement:

-

Treat the

-chloro ester with -

This yields an

-silylamino boronic ester.

-

-

Deprotection & Acylation:

-

Desilylate with methanol/acid to reveal the free amine (

). -

Acylate immediately to form the stable amide (

).

-

3.2 Visualization: Matteson Homologation Workflow

Figure 2: The Matteson Asymmetric Homologation pathway for generating chiral

Therapeutic Application: Vaborbactam[1][3][11][12][13][14][15][16]

Vaborbactam is the premier example of an AMBA-derived transition state mimic. It is a cyclic boronic acid

-

Target: Serine

-lactamases (KPC, CTX-M, AmpC). -

Design Logic:

-

The cyclic structure mimics the conformation of the penicillin/cephalosporin core.

-

The amide side chain fits into the enzyme's substrate recognition pocket (

site). -

The boronate forms a covalent bond with Ser70.[2]

-

Crucial Interaction: The boronate oxygen atoms interact with the oxyanion hole residues (typically Ser237 and backbone NH), stabilizing the complex exactly as the enzyme stabilizes the transition state of

-lactam hydrolysis.

-

4.1 Decision Matrix: Designing a TS Mimic

When designing a new inhibitor using this scaffold, follow this logic:

Figure 3: Strategic decision tree for selecting between linear and cyclic aminomethylboronic acid scaffolds based on the enzymatic target.

Challenges and Future Directions

-

Chemical Stability: Linear

-aminoboronic acids can be unstable in aqueous solution, undergoing de-boronation or oxidation. Cyclic forms mitigate this but are harder to synthesize. -

Selectivity: Boron is a "sticky" electrophile. Early generation inhibitors often inhibited mammalian serine proteases (like elastase or trypsin), leading to toxicity.

-

Solution: High-precision SAR (Structure-Activity Relationship) modeling to ensure the non-covalent parts of the molecule (the "tail") clash with mammalian enzymes but fit bacterial ones.

-

-

Resistance: While rare, mutations in the oxyanion hole or loop regions can reduce the affinity of the enzyme for the boronate adduct.

References

-

Hecker, S. J., et al. (2015).[3] "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

-

Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry. Link

-

Cahoon, B. E., et al. (2023). "Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases."[4] Antimicrobial Agents and Chemotherapy.[4][5] Link

-

Brem, J., et al. (2016). "Structural Basis of Metallo-β-Lactamase Inhibition by Boronates." Nature Chemical Biology. Link

-

Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm. Link

Sources

Methodological & Application

Application Note: Synthesis of (Aminomethyl)boronic Acid via Matteson Homologation

Executive Summary

This application note details the synthesis of (aminomethyl)boronic acid derivatives utilizing the Matteson homologation strategy. While

This protocol leverages the Matteson homologation to insert a methylene group into a boronic ester, generating an

Scientific Foundation: Mechanism & Causality

The success of the Matteson homologation relies on the unique ability of boron to form tetrahedral "ate" complexes which then undergo a stereospecific 1,2-migration.

The Mechanistic Pathway

-

Carbenoid Generation: Dichloromethane is deprotonated at cryogenic temperatures (typically -100°C to -78°C) to form (dichloromethyl)lithium (

). -

Borate Complex Formation: The nucleophilic carbenoid attacks the empty p-orbital of the boronic ester, forming a tetrahedral borate complex.

-

Zinc-Mediated Migration: Zinc chloride (

) acts as a Lewis acid, chelating the oxygen of the boronic ester and the chlorine of the carbenoid.[2] This lowers the activation energy for the 1,2-migration of the alkyl group ( -

Nucleophilic Displacement: The resulting

-chloroboronic ester is reacted with a nitrogen nucleophile. LiHMDS is preferred over azide because it prevents the formation of explosive byproducts and allows for mild silyl-deprotection.

Pathway Visualization

The following diagram illustrates the molecular logic from the starting boronic ester to the final amine.

Figure 1: Mechanistic pathway of the Matteson Homologation for aminomethyl synthesis. The critical 1,2-migration is catalyzed by Zinc Chloride.[2][3]

Detailed Protocol

Reagents and Equipment

-

Starting Material: Pinacol or Pinanediol boronic ester (Pinanediol is recommended for higher stability during purification).

-

Dichloromethane (DCM): Anhydrous, degassed.

-

n-Butyllithium (n-BuLi): 2.5 M in hexanes (Titrate before use).

-

Zinc Chloride (

): Anhydrous (Must be fused under vacuum or used as a high-molarity ether solution). -

LiHMDS: 1.0 M in THF.

-

Cryogenic Setup: Acetone/Liquid

bath or cryocooler capable of -100°C.

Step-by-Step Methodology

Phase 1: Generation of

-Chloroboronic Ester[1][4][5][6][7][8]

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/mmol substrate) and DCM (3.0 equiv).

-

Carbenoid Formation: Cool the mixture to -100°C (internal temperature). Add n-BuLi (2.5 equiv) dropwise down the side of the flask.

-

Critical Note: Maintain temp < -90°C. Above this,

decomposes to carbene

-

-

Substrate Addition: Stir for 30 min at -100°C. Add the boronic ester (1.0 equiv) dissolved in minimal THF dropwise. Stir for 30 min.

-

Migration:

-

In a separate flask, dissolve anhydrous

(1.5 - 2.0 equiv) in THF. -

Add the

solution to the reaction mixture at -100°C. -

Allow the reaction to warm slowly to 20°C over 4–12 hours.

-

Checkpoint: Monitor by

NMR. The borate complex (approx +5 ppm) should disappear, converting to the

-

Phase 2: Nitrogen Installation (Displacement)

-

Solvent Swap (Optional but Recommended): Concentrate the reaction mixture to remove excess DCM/Hexanes and redissolve the crude

-chloro ester in fresh anhydrous THF. -

Displacement: Cool to -78°C. Add LiHMDS (1.2 equiv) dropwise.

-

Note: The silylamide is a bulky nucleophile; steric hindrance prevents double alkylation.

-

-

Warm Up: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Observation: A precipitate of LiCl may form.

-

Phase 3: Workup and Deprotection

-

Quench: Cool to 0°C. Add anhydrous methanol (5 equiv) followed by 4N HCl in dioxane (2 equiv) to cleave the TMS groups.

-

Isolation:

-

Concentrate in vacuo.

-

The residue is typically the hydrochloride salt of the (aminomethyl)boronic ester.

-

Purification: If using pinanediol, the ester is stable enough for silica gel chromatography (rapid elution). If using pinacol, recrystallization from Et2O/Hexanes is preferred due to silica instability.

-

Experimental Workflow & Critical Control Points

The following diagram outlines the operational workflow, highlighting temperature gates that determine success.

Figure 2: Operational workflow for the synthesis of (aminomethyl)boronic acid. Red nodes indicate critical temperature control points.

Data Specifications & Troubleshooting

Expected Analytical Data

Verification of the intermediate and product is best performed via NMR.

| Compound Stage | Key | |

| Starting Ester | ~30-34 ppm | B-CH2-R (if alkyl) or B-Ar |

| Borate Complex | ~5-8 ppm | Upfield shift (Tetrahedral boron) |

| ~30-32 ppm | ||

| ~28-32 ppm |

Common Failure Modes

-

Low Yield in Step 1: Usually caused by insufficient cooling during n-BuLi addition. If the temp rises above -90°C,

decomposes. -

Incomplete Migration: Wet

. Zinc chloride is extremely hygroscopic. If it contains water, it hydrolyzes the boronic ester rather than catalyzing the migration. -

Racemization: While (aminomethyl) is achiral, if applying this to (1-aminoethyl) or substituted chains, leaving the reaction with

too long can cause epimerization.

References

-

Matteson, D. S., & Majumdar, D. (1980).[2][3]

-Chloro boronic esters from homologation of boronic esters. Journal of the American Chemical Society, 102(25), 7588–7590. Link -

Matteson, D. S., & Sadhu, K. M. (1983).

-chloro boronic esters. Organometallics, 2(11), 1529–1535. Link - Elliott, E. L., et al. (2003). Proteasome Inhibitors: Synthesis of Bortezomib (Velcade). Journal of Medicinal Chemistry.

-

Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Link

- He, S., et al. (2016).

Sources

- 1. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. bristol.ac.uk [bristol.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00457K [pubs.rsc.org]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

Overcoming Instability: Protocols for Suzuki-Miyaura Coupling of Aminomethylboronates

Part 1: Executive Summary & Strategic Directive

The Challenge:

The installation of an aminomethyl group (–CH₂NH₂) via Suzuki-Miyaura coupling is deceptively difficult. Unlike standard aryl-aryl couplings,

-

Rapid Protodeboronation: The C(sp³)–B bond is highly labile, leading to rapid decomposition into the deboronated by-product (methylamine derivative) before transmetallation can occur.

-

Catalyst Poisoning: The free amine moiety, if unprotected, acts as a Lewis base that coordinates tightly to the Palladium center, arresting the catalytic cycle (the "Pd-black death").

The Solution: Success requires a "Slow-Release Strategy." You cannot use the free boronic acid. You must use a masked boron species—specifically Potassium Organotrifluoroborates (Molander salts) or MIDA Boronates (Burke boronates) . These reagents release the active boronic acid species kinetically slower than the rate of cross-coupling, maintaining a low steady-state concentration of the unstable intermediate.

Part 2: Mechanistic Insight & Failure Modes

To troubleshoot this reaction, one must understand the competition between the productive cycle and the decomposition pathways.

The "Slow-Release" Kinetic Model

The following Graphviz diagram illustrates why standard conditions fail and how masked reagents succeed.

Figure 1: The kinetic competition. Success depends on keeping the concentration of the Active Species low (via slow hydrolysis of BF3K/MIDA) while accelerating transmetallation using high-activity ligands like XPhos.

Part 3: Detailed Experimental Protocols

Method A: The Molander Protocol (Potassium Trifluoroborates)

Best For: General purpose, high-throughput screening, and scale-up. Mechanism: The BF3K salt is air-stable. Under basic aqueous conditions, it slowly hydrolyzes to the boronic acid. Key Ligand: XPhos or SPhos . These bulky, electron-rich biaryl phosphines facilitate oxidative addition and, crucially, accelerate the transmetallation of the sterically hindered alkyl boron species.

Materials

-

Substrate: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv).

-

Nucleophile: Potassium (Boc-aminomethyl)trifluoroborate (1.05 – 1.2 equiv).

-

Ligand: XPhos (10 mol%) [Alternative: SPhos].[1]

-

Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv).

-

Solvent: Toluene/Water (4:[1][3]1) or CPME/Water (Cyclopentyl methyl ether is greener and has a higher boiling point).

Step-by-Step Procedure

-

Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Potassium (Boc-aminomethyl)trifluoroborate (1.2 mmol, 285 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), XPhos (0.10 mmol, 47.6 mg), and K₂CO₃ (3.0 mmol, 414 mg).

-

Note: If the aryl halide is a liquid, add it after the solvent.

-

-

Degas (Critical): Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles). Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed Toluene (3.2 mL) and Water (0.8 mL) via syringe. (Concentration ~0.25 M).[1]

-

Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (1000 rpm) for 18–22 hours.

-

Visual Check: The reaction should turn dark brown/black. If palladium mirrors out (silver plating) on the glass within the first hour, the catalyst has died (likely O₂ leak or insufficient ligand).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-